REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[CH2:6][C:4](=O)O1.[C:11](=[O:14])([O-:13])[O-].[K+].[K+].[CH3:17]I>C(#N)C.ClCCl>[CH3:10][C:2]1([CH3:1])[O:13][C:11](=[O:14])[C:6]([CH3:17])([CH3:4])[C:7](=[O:8])[O:9]1 |f:1.2.3|
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Name
|
|
Quantity
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5.52 g
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Type
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reactant
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Smiles
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CC1(OC(=O)CC(=O)O1)C
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Name
|
|
Quantity
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26.5 g
|
Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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7.15 mL
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Type
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reactant
|
Smiles
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CI
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Name
|
|
Quantity
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75 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness in vacuo
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Type
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ADDITION
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Details
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Ethyl acetate (75 mL), hexanes (75 mL) and water (50 mL) were added
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Type
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CUSTOM
|
Details
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phases were separated
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Type
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WASH
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Details
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The organic layer was washed with 10% aqueous solution of sodium thiosulfate (50 mL) and water (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate and solvent
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Type
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CUSTOM
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Details
|
removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(C(C(O1)=O)(C)C)=O)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |